

An In-depth Technical Guide to 4-Octanol (CAS 589-62-8)

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Compound of Interest

Compound Name: 4-Octanol

Cat. No.: B147376

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **4-octanol** (CAS 589-62-8), a secondary eight-carbon alcohol. It details its physicochemical properties, spectroscopic data, and key synthetic methodologies. The guide also explores its applications in various fields, with a particular focus on its relevance to drug development, including its role as a penetration enhancer and its significance in partition coefficient studies. Furthermore, this document elucidates the biological activity of **4-octanol**, including its interaction with ion channels and its metabolic pathways involving cytochrome P450 and alcohol dehydrogenase enzymes. Detailed experimental protocols for its synthesis and relevant analytical techniques are provided, alongside visualizations of key chemical and biological processes to support researchers and professionals in their work.

Physicochemical Properties

4-Octanol, also known as butyl propyl carbinol, is a colorless liquid with a characteristic odor. It is a secondary alcohol with the chiral center at the fourth carbon. Its properties make it a versatile solvent and an intermediate in various chemical syntheses.

Property	Value	Reference
CAS Number	589-62-8	[1]
Molecular Formula	C ₈ H ₁₈ O	[1]
Molecular Weight	130.23 g/mol	[1]
Appearance	Colorless liquid	-
Boiling Point	174-176 °C	[2]
Density	0.818 g/mL at 20 °C	[2]
Refractive Index (n _{20/D})	1.426	-
Flash Point	65 °C (149 °F) - closed cup	-
Water Solubility	Insoluble	-
LogP (Octanol/Water Partition Coefficient)	2.7 (Computed)	[1]

Spectroscopic Data

The structural elucidation of **4-octanol** is supported by various spectroscopic techniques. Below is a summary of its characteristic spectral data.

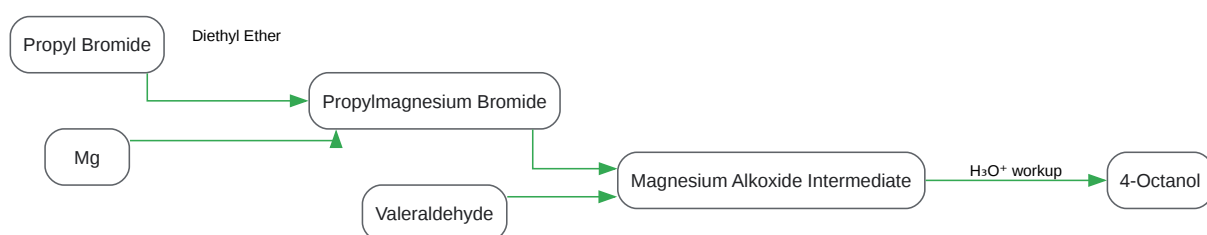
Spectroscopic Data	Characteristic Peaks/Signals	Reference
^1H NMR (CDCl_3 , 90 MHz)	δ (ppm): ~3.6 (m, 1H, -CHOH), ~1.5 (m, 4H, -CH ₂ -CHOH), 0.9 (t, 6H, 2 x -CH ₃)	[3]
^{13}C NMR (CDCl_3)	δ (ppm): ~71 (-CHOH), ~39 (-CH ₂ -CHOH), ~28, ~23, ~14 (-CH ₂ , -CH ₃)	[4]
Mass Spectrometry (EI)	m/z: 69 (base peak), 55, 73, 43, 87	[1][5]
Infrared Spectroscopy (neat)	cm^{-1} : ~3350 (broad, O-H stretch), ~2930 (C-H stretch), ~1110 (C-O stretch)	[1][6]

Synthesis of 4-Octanol

4-Octanol can be synthesized through several established organic chemistry routes. The two primary methods are the Grignard reaction and the reduction of the corresponding ketone, 4-octanone.

Synthesis via Grignard Reaction

This method involves the reaction of a Grignard reagent, propylmagnesium bromide, with an aldehyde, valeraldehyde.

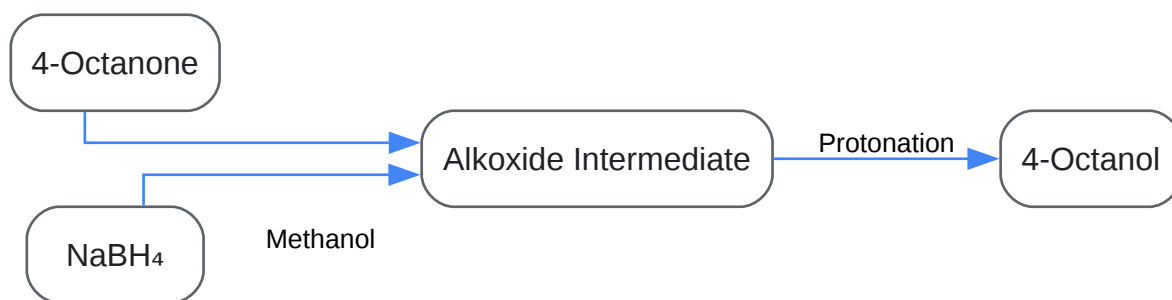


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Caption: Synthesis of **4-Octanol** via Grignard Reaction.

Synthesis via Reduction of 4-Octanone

This pathway involves the reduction of 4-octanone using a reducing agent such as sodium borohydride (NaBH_4).



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Caption: Synthesis of **4-Octanol** via Reduction of 4-Octanone.

Experimental Protocols

Protocol for Synthesis of 4-Octanol via Grignard Reaction

Materials:

- Magnesium turnings
- Iodine crystal
- Anhydrous diethyl ether
- 1-Bromopropane
- Valeraldehyde
- Saturated aqueous ammonium chloride solution

- Anhydrous magnesium sulfate

Procedure:

- **Preparation of Grignard Reagent:** In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings and a small crystal of iodine. Add a small amount of anhydrous diethyl ether. In the dropping funnel, place a solution of 1-bromopropane in anhydrous diethyl ether. Add a small portion of the 1-bromopropane solution to the magnesium. The reaction is initiated, as indicated by the disappearance of the iodine color and the formation of a cloudy solution. Add the remaining 1-bromopropane solution dropwise to maintain a gentle reflux. After the addition is complete, stir the mixture for an additional 30 minutes.
- **Reaction with Aldehyde:** Cool the Grignard reagent solution in an ice bath. Add a solution of valeraldehyde in anhydrous diethyl ether dropwise from the dropping funnel. After the addition is complete, allow the mixture to stir at room temperature for 1 hour.
- **Workup:** Cool the reaction mixture in an ice bath and slowly add a saturated aqueous solution of ammonium chloride to quench the reaction. Transfer the mixture to a separatory funnel and separate the ether layer. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
- **Purification:** Filter the drying agent and remove the solvent by rotary evaporation. Purify the crude **4-octanol** by distillation.

Protocol for Synthesis of 4-Octanol via Reduction of 4-Octanone

Materials:

- 4-Octanone
- Methanol
- Sodium borohydride (NaBH_4)
- Deionized water

- Diethyl ether
- Anhydrous magnesium sulfate

Procedure:

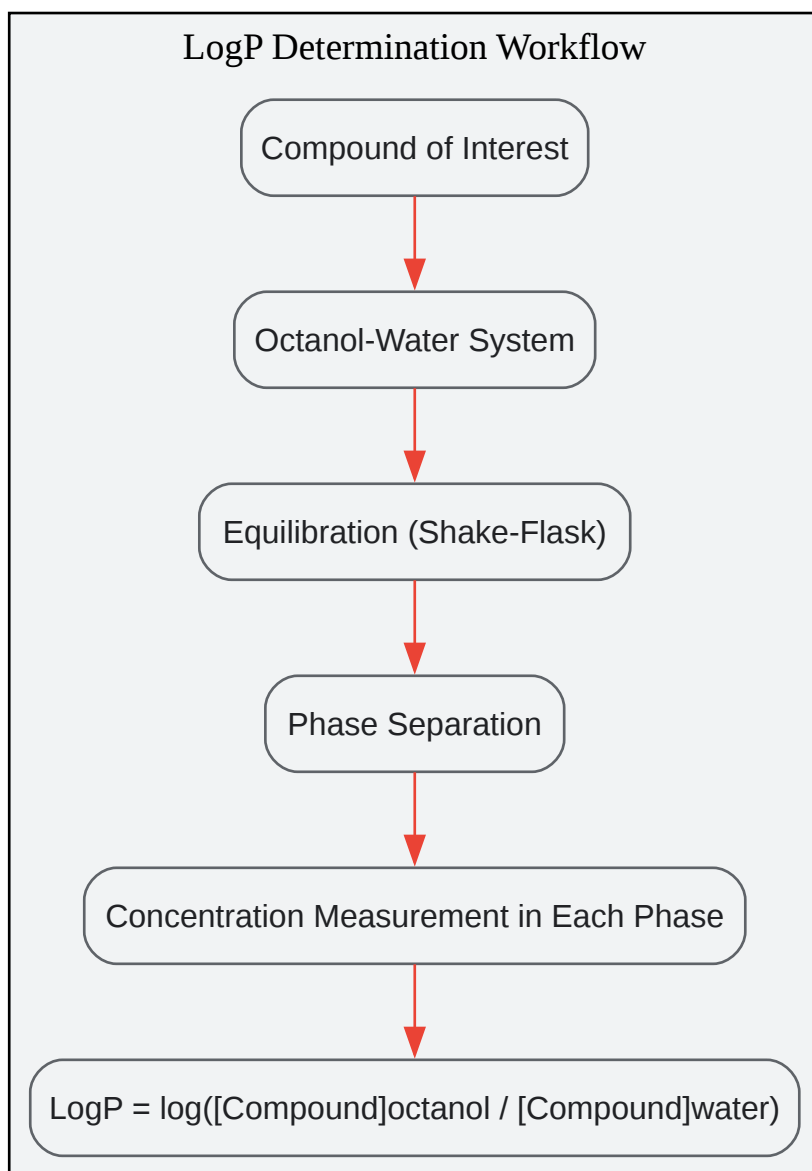
- **Reaction Setup:** In a round-bottom flask, dissolve 4-octanone in methanol. Cool the solution in an ice bath.
- **Reduction:** Slowly add sodium borohydride to the cooled solution in small portions. After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.
- **Workup:** Quench the reaction by the slow addition of deionized water. Remove the methanol under reduced pressure. Extract the aqueous residue with diethyl ether. Combine the organic layers and wash with brine. Dry the organic phase over anhydrous magnesium sulfate.
- **Purification:** Filter the drying agent and remove the solvent by rotary evaporation to yield **4-octanol**. Further purification can be achieved by distillation if necessary.

Applications in Research and Drug Development

4-Octanol and other long-chain alcohols have several important applications in the field of drug development.

Octanol-Water Partition Coefficient (LogP)

The octanol-water partition coefficient is a critical parameter in drug design, providing a measure of a molecule's lipophilicity. A compound's LogP value influences its absorption, distribution, metabolism, and excretion (ADME) properties. The "shake-flask" method, using a biphasic system of n-octanol and water, is a standard experimental procedure to determine LogP.



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Caption: Workflow for LogP Determination using the Shake-Flask Method.

Skin Penetration Enhancer

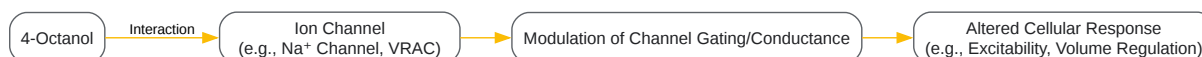
Long-chain alcohols, including **4-octanol**, can act as chemical penetration enhancers in transdermal drug delivery systems. They are thought to increase the permeability of the stratum corneum, the outermost layer of the skin, by disrupting the highly ordered lipid bilayers. This allows for enhanced diffusion of therapeutic agents through the skin.

Biological Activity and Signaling Pathways

While not extensively studied for its specific biological activities, **4-octanol**, as a member of the long-chain alcohol family, is known to interact with biological membranes and ion channels.

Interaction with Ion Channels

Studies have shown that octanols can modulate the activity of various ion channels. For instance, octanol has been demonstrated to inhibit voltage-gated sodium channels and affect the activity of volume-regulated anion channels (VRACs) in pancreatic β -cells.[7][8] The interaction with these channels can lead to changes in cellular excitability and volume regulation.



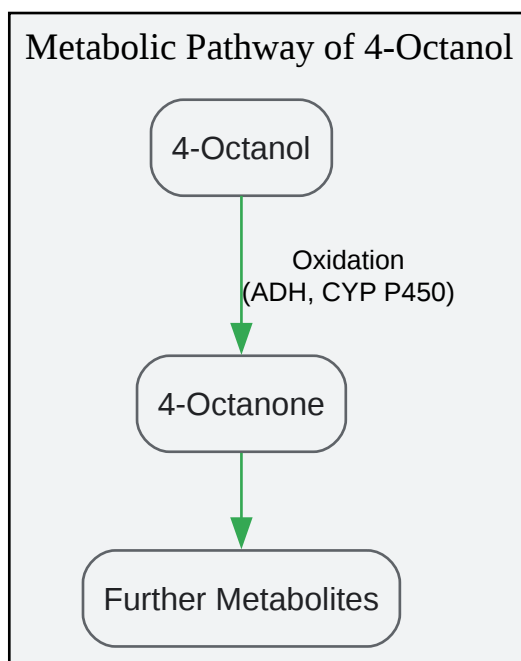
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Caption: Interaction of **4-Octanol** with Ion Channels.

Metabolism of 4-Octanol

As a xenobiotic, **4-octanol** is subject to metabolism in the body. The primary route of metabolism for alcohols is oxidation. This process is typically carried out by two main enzyme systems: alcohol dehydrogenases (ADHs) and cytochrome P450 (CYP) enzymes.[9]

The metabolism of **4-octanol** likely proceeds via oxidation to the corresponding ketone, 4-octanone, which can be further metabolized.



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Caption: Proposed Metabolic Pathway of **4-Octanol**.

Safety and Handling

4-Octanol is considered a combustible liquid and can cause skin and eye irritation.[1]

Appropriate personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. It should be used in a well-ventilated area, and sources of ignition should be avoided. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

4-Octanol (CAS 589-62-8) is a secondary alcohol with well-defined physicochemical properties and established synthetic routes. Its relevance to the scientific and drug development communities lies in its use as a versatile solvent and chemical intermediate, its role in fundamental drug design parameters such as LogP, and its potential as a penetration enhancer in transdermal drug delivery. Furthermore, its interactions with biological systems, particularly ion channels and metabolic enzymes, present areas for further investigation. This technical

guide provides a solid foundation of data and protocols to support and inspire future research and applications of **4-octanol**.

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